molecular formula C13H14FN3 B6472542 N-cyclobutyl-6-fluoro-N-methylquinazolin-4-amine CAS No. 2640893-23-6

N-cyclobutyl-6-fluoro-N-methylquinazolin-4-amine

Cat. No.: B6472542
CAS No.: 2640893-23-6
M. Wt: 231.27 g/mol
InChI Key: BDKNMLXUDQWFJK-UHFFFAOYSA-N
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Description

N-cyclobutyl-6-fluoro-N-methylquinazolin-4-amine is a quinazoline derivative, a class of compounds known for their significant biological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anti-cancer, anti-inflammatory, and anti-bacterial properties .

Properties

IUPAC Name

N-cyclobutyl-6-fluoro-N-methylquinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3/c1-17(10-3-2-4-10)13-11-7-9(14)5-6-12(11)15-8-16-13/h5-8,10H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDKNMLXUDQWFJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCC1)C2=NC=NC3=C2C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclobutyl-6-fluoro-N-methylquinazolin-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted reactions and phase-transfer catalysis can enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-cyclobutyl-6-fluoro-N-methylquinazolin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Palladium on carbon, hydrogen gas

    Substitution: Nucleophiles such as amines, thiols

Major Products Formed

    Oxidation: Quinazoline N-oxides

    Reduction: Tetrahydroquinazoline derivatives

    Substitution: Substituted quinazoline derivatives

Mechanism of Action

The mechanism of action of N-cyclobutyl-6-fluoro-N-methylquinazolin-4-amine involves its interaction with specific molecular targets and pathways:

Biological Activity

N-cyclobutyl-6-fluoro-N-methylquinazolin-4-amine is a compound that belongs to the quinazoline family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Quinazoline Derivatives

Quinazoline derivatives, including this compound, have been extensively studied for their biological activities. These compounds exhibit a range of effects, including antitumor , antimicrobial , anti-inflammatory , and enzyme inhibitory properties. The presence of various substituents on the quinazoline scaffold can significantly influence these activities.

Biological Activities

  • Anticancer Activity
    • Quinazoline derivatives have shown promising anticancer properties. For instance, compounds with bulky groups linked to the acetamide moiety have demonstrated significant activity against cancer cell lines, with IC50 values ranging from 0.36 to 40.90 μM .
    • This compound could potentially exhibit similar anticancer effects due to its structural analogies with known active compounds.
  • Antibacterial and Antifungal Activities
    • Several studies highlight the antibacterial and antifungal activities of quinazoline derivatives. Compounds containing halogenated phenyl substituents have shown enhanced activity against gram-positive bacteria and fungi .
    • The specific activity of this compound against various microbial strains remains to be fully elucidated but is expected to be significant based on related compounds.
  • Enzyme Inhibition
    • Quinazolines are recognized for their ability to inhibit various enzymes, including dipeptidyl peptidase IV (DPP-IV), which is crucial in glucose metabolism and diabetes management .
    • The potential of this compound as a DPP-IV inhibitor could be explored further, given the structural characteristics that align with effective enzyme inhibitors.

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives can often be correlated with specific structural features:

Substituent Effect on Activity
Bulky groupsEnhance anticancer activity
Halogenated phenylIncrease antibacterial potency
Fluorine atomsImprove metabolic stability

The incorporation of a cyclobutyl group and a fluorine atom in this compound may enhance both its selectivity and potency against targeted biological pathways.

Case Studies

Recent studies have provided insights into the effectiveness of quinazoline derivatives:

  • Anticancer Screening : A study involving quinazoline-sulfonamide hybrids reported that certain compounds exhibited significant cytotoxicity against breast cancer cell lines, suggesting that modifications similar to those in this compound could yield potent anticancer agents .
  • Inhibition Studies : Another investigation into quinazolines demonstrated their ability to inhibit DPP-IV effectively, indicating that similar mechanisms might be applicable to this compound .

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